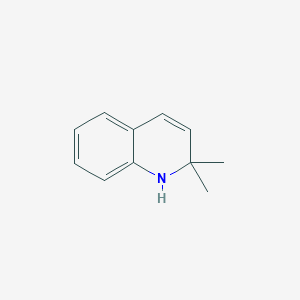

2,2-Dimethyl-1,2-dihydroquinoline

Overview

Description

2,2-Dimethyl-1,2-dihydroquinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. This compound is characterized by its bicyclic structure, which includes a benzene ring fused to a pyridine ring. The presence of two methyl groups at the 2-position of the dihydroquinoline ring distinguishes it from other quinoline derivatives. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,2-dihydroquinoline typically involves the cyclization of N-alkynylaniline derivatives. One common method includes the thermal cyclization of N-alkynylaniline in the presence of a copper catalyst. This reaction proceeds under reflux conditions in toluene, yielding the desired dihydroquinoline derivative . Another efficient synthetic route involves the use of AuCl3/AgSbF6-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols .

Industrial Production Methods: Industrial production of this compound often employs large-scale thermal cyclization methods. The process involves the use of copper catalysts and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens and nitrating agents.

Major Products: The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

2,2-Dimethyl-1,2-dihydroquinoline has a wide range of applications in scientific research:

Biological Activity

2,2-Dimethyl-1,2-dihydroquinoline (DMHQ) is a nitrogen-containing heterocyclic compound with a molecular formula of C₁₁H₁₃N. Its unique structural properties make it a subject of interest in various biological studies. This article reviews the biological activities of DMHQ, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

DMHQ primarily acts as a selective non-steroidal antagonist at the glucocorticoid receptor (GCR). This interaction initiates a cascade of signal transduction pathways that influence gene expression and cellular metabolism. The compound has been shown to inhibit certain enzymes, particularly cytochrome P450 enzymes, which are essential for drug metabolism and oxidative stress response .

The compound exhibits several biochemical activities:

- Enzyme Inhibition : DMHQ inhibits cytochrome P450 enzymes, affecting metabolic pathways and potentially leading to altered drug metabolism.

- Cellular Effects : It influences cell signaling pathways and gene expression related to oxidative stress and apoptosis. Studies indicate that DMHQ can alter the expression of genes involved in these processes .

- Transport and Distribution : The transport of DMHQ within cells is facilitated by various transporters, allowing for both passive diffusion and active transport mechanisms.

Biological Activities

Research has demonstrated diverse biological activities associated with DMHQ:

- Anticancer Activity : DMHQ has shown promise in inhibiting cancer cell proliferation. For instance, it has been tested against various cancer cell lines with notable effects on cell viability and apoptosis induction. Specific studies have reported IC50 values indicating effective concentrations for inhibiting growth in human glioma cells .

- Anti-Juvenile Hormone Activity : In studies focusing on juvenile hormone activity, DMHQ derivatives were synthesized and evaluated for their potential as insect growth regulators. These compounds exhibited significant anti-juvenile hormone activity, suggesting their utility in pest management .

Case Studies

Several case studies highlight the biological activity of DMHQ:

- Anticancer Studies :

- Insect Growth Regulation :

Research Findings

A summary of key research findings related to the biological activity of DMHQ is presented below:

Properties

IUPAC Name |

2,2-dimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSUYSBONRNZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498243 | |

| Record name | 2,2-Dimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14465-61-3 | |

| Record name | 2,2-Dimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.